3-(5-Methyl-1,3-benzoxazol-2-yl)benzoic acid
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Overview
Description
3-(5-Methyl-1,3-benzoxazol-2-yl)benzoic acid is an organic compound featuring a benzoxazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3-benzoxazol-2-yl)benzoic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole ring. For instance, 5-methyl-2-aminophenol can react with a suitable carboxylic acid derivative under acidic conditions to yield 5-methylbenzoxazole.
Coupling with Benzoic Acid: The benzoxazole derivative is then coupled with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3-benzoxazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzoxazole ring can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-(5-carboxy-1,3-benzoxazol-2-yl)benzoic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Scientific Research Applications
3-(5-Methyl-1,3-benzoxazol-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism by which 3-(5-Methyl-1,3-benzoxazol-2-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1,3-benzoxazol-2-yl)benzoic acid: Similar structure but with different substitution patterns.
3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid: Chlorine substitution instead of a methyl group.
3-(5-Methyl-1,3-benzothiazol-2-yl)benzoic acid: Benzothiazole ring instead of benzoxazole.
Uniqueness
3-(5-Methyl-1,3-benzoxazol-2-yl)benzoic acid is unique due to the presence of both a benzoxazole ring and a benzoic acid moiety, which confer distinct chemical and physical properties. Its specific substitution pattern allows for unique interactions in biological systems and materials applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(5-methyl-1,3-benzoxazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-5-6-13-12(7-9)16-14(19-13)10-3-2-4-11(8-10)15(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVQXJIEZLWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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